
N-BOC-4-bromo-3-chloro-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-BOC-4-bromo-3-chloro-2-fluoroaniline consists of a phenyl group (a six-membered carbon ring) attached to an amino group. The phenyl ring is substituted with bromo, chloro, and fluoro groups.Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.57 . The compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 262.7±35.0 °C and a melting point of 51-53°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
N-BOC-4-bromo-3-chloro-2-fluoroaniline serves as a versatile intermediate in the synthesis of complex molecules. For instance, it can undergo various chemical transformations to introduce different functional groups that are essential in the development of pharmaceutical compounds and materials with unique properties. The compound's ability to participate in reactions such as Suzuki coupling, amidation, and nucleophilic substitution makes it a valuable building block in organic synthesis. These reactions facilitate the construction of molecules with potential applications in drug development and materials science, showcasing the compound's significance in advancing chemical research (Loffet et al., 1989).
Development of Sensory Materials
This compound can be utilized in the creation of sensory materials for detecting environmental pollutants. Its modification leads to compounds that can act as chemosensors, particularly for anions such as fluoride and cyanide, which are important due to their environmental and biological relevance. The compound's structure allows for selective interaction with specific anions, enabling the development of sensors that offer high sensitivity and selectivity. This application is critical in environmental monitoring and public health, as it provides tools for detecting hazardous substances at low concentrations (Bresner et al., 2010).
Pharmaceutical Research
In pharmaceutical research, this compound is a precursor in the synthesis of novel drug candidates. Its structural flexibility allows for the incorporation into various pharmacophores, aiding in the discovery of new therapeutic agents. The compound's role in the synthesis of intermediates with potential biological activity exemplifies its importance in drug discovery efforts, where modifications at the molecular level can lead to the development of drugs with improved efficacy and safety profiles. Research into its applications in this area continues to be a significant aspect of pharmaceutical sciences (Mayes et al., 2010).
Material Science
The incorporation of this compound into materials science research offers potential advancements in the development of novel materials. Its chemical properties can be exploited to synthesize compounds with specific functionalities that are applicable in various technologies, including electronics, coatings, and nanotechnology. The ability to modify its structure and introduce functional groups that impart desired properties to materials underscores its value in this field, facilitating the creation of innovative materials with enhanced performance and functionality (Cornet et al., 2003).
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRZJTWUJSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
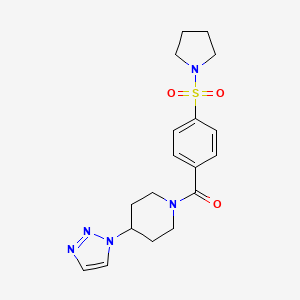

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)

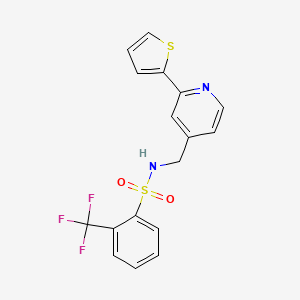
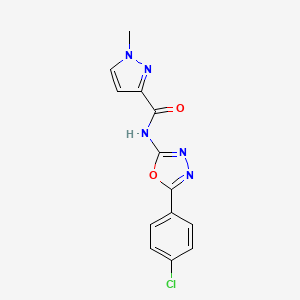
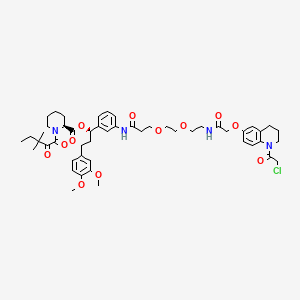
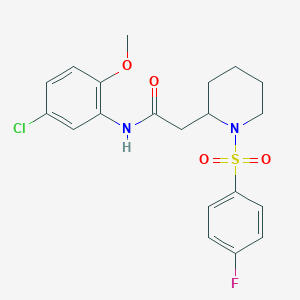


![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)
